N2-(2-aminoethyl)-N4-cyclopentylpyrimidine-2,4-diamine
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Overview
Description
N2-(2-aminoethyl)-N4-cyclopentylpyrimidine-2,4-diamine is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-aminoethyl)-N4-cyclopentylpyrimidine-2,4-diamine typically involves the reaction of cyclopentylamine with a pyrimidine derivative. One common method involves the use of 2,4-dichloropyrimidine as a starting material. The reaction proceeds through nucleophilic substitution where cyclopentylamine displaces the chlorine atoms at the 2 and 4 positions of the pyrimidine ring. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N2-(2-aminoethyl)-N4-cyclopentylpyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated products.
Scientific Research Applications
N2-(2-aminoethyl)-N4-cyclopentylpyrimidine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N2-(2-aminoethyl)-N4-cyclopentylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to altered signaling pathways within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N2-(2-aminoethyl)-N4-methylpyrimidine-2,4-diamine
- N2-(2-aminoethyl)-N4-phenylpyrimidine-2,4-diamine
- N2-(2-aminoethyl)-N4-ethylpyrimidine-2,4-diamine
Uniqueness
N2-(2-aminoethyl)-N4-cyclopentylpyrimidine-2,4-diamine is unique due to the presence of the cyclopentyl group, which can impart distinct steric and electronic properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C11H19N5 |
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Molecular Weight |
221.30 g/mol |
IUPAC Name |
2-N-(2-aminoethyl)-4-N-cyclopentylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C11H19N5/c12-6-8-14-11-13-7-5-10(16-11)15-9-3-1-2-4-9/h5,7,9H,1-4,6,8,12H2,(H2,13,14,15,16) |
InChI Key |
BUTAVTQMUQHNGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=NC(=NC=C2)NCCN |
Origin of Product |
United States |
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